molecular formula C12H13NO2 B13691504 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole

Cat. No.: B13691504
M. Wt: 203.24 g/mol
InChI Key: HEOLYAHMQFENEY-UHFFFAOYSA-N
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Description

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin moiety with a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole exerts its effects involves its interaction with molecular targets and pathways. For instance, it may bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways involved depend on the specific application and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole apart is its combination of the dihydrobenzo dioxin and dihydropyrrole rings, which confer unique chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-10(13-5-1)9-3-4-11-12(8-9)15-7-6-14-11/h3-4,8H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOLYAHMQFENEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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